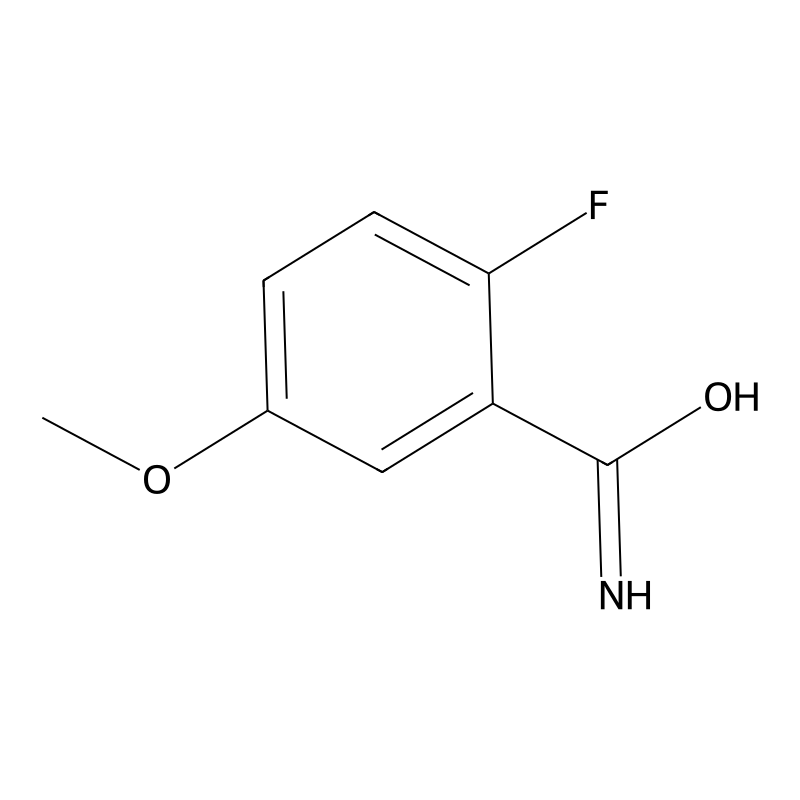

2-Fluoro-5-methoxybenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Chemical Properties and Availability

2-Fluoro-5-methoxybenzamide is a chemical compound with the formula C8H8FNO2 and a CAS number of 400-92-0. Several chemical suppliers offer 2-Fluoro-5-methoxybenzamide for purchase, often referencing its use in research applications [, , ].Potential Research Areas

The presence of the functional groups in the molecule, such as the amide and methoxy groups, suggests potential areas for investigation. Amides are a common functional group in many biologically active molecules, and methoxy groups can influence a molecule's solubility and interaction with biological targets []. However, without further research, it is difficult to speculate on the specific biological activity or research applications of 2-Fluoro-5-methoxybenzamide.

Further Research Needed

Scientific literature databases do not show any published research articles specifically investigating 2-Fluoro-5-methoxybenzamide. More research is needed to determine the potential properties and applications of this molecule.

2-Fluoro-5-methoxybenzamide is an organic compound characterized by the molecular formula . It is a derivative of benzamide, where a fluorine atom is substituted at the second position of the benzene ring and a methoxy group is present at the fifth position. This compound exhibits unique chemical properties due to its specific substitution pattern, making it valuable for various applications in chemistry and biology.

There is no scientific literature available on the mechanism of action of 2-F-5-MeO-benzamide.

Future Research

2-F-5-MeO-benzamide presents an opportunity for further scientific exploration. Research could focus on:

- Synthesis and characterization of the compound.

- Investigation of its physical and chemical properties.

- Exploring potential applications in medicinal chemistry or material science based on its structure.

- Assessing its safety profile.

- Substitution Reactions: The fluorine atom can be replaced by other substituents under suitable conditions, allowing for the synthesis of various substituted benzamides.

- Oxidation and Reduction: The compound can undergo oxidation or reduction, leading to different derivatives. For instance, oxidation can yield carboxylic acids or other oxidized products, while reduction can produce amines or other reduced forms.

- Hydrolysis: The amide group may be hydrolyzed to form the corresponding carboxylic acid, which is significant for its potential biological activities.

Research into the biological activity of 2-Fluoro-5-methoxybenzamide indicates that it may interact with various biomolecules, including enzymes and receptors. These interactions could modulate biological pathways, suggesting potential therapeutic properties. The specific mechanisms of action are still under investigation, but its unique structure may enhance its efficacy in targeting specific biological processes.

The synthesis of 2-Fluoro-5-methoxybenzamide can be achieved through several methods:

- From 2-Fluoro-5-methoxybenzonitrile: A common synthetic route involves reacting 2-fluoro-5-methoxybenzonitrile with appropriate reagents under controlled conditions. This reaction typically requires specific temperatures and catalysts to ensure high yield and purity.

- Industrial Production: In industrial settings, large-scale reactions are optimized for efficiency and cost-effectiveness. This often includes purification steps such as crystallization to obtain the compound in its pure form.

2-Fluoro-5-methoxybenzamide has several applications across different fields:

- Chemistry: It serves as a building block for synthesizing more complex molecules.

- Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.

- Medicine: It is explored for therapeutic properties and as a precursor in drug development.

- Industry: Utilized in producing specialty chemicals and materials, it plays a role in various industrial applications .

Studies on the interactions of 2-Fluoro-5-methoxybenzamide with biomolecules are crucial for understanding its biological effects. The compound's ability to bind to specific enzymes or receptors can modulate their activity, leading to various physiological responses. Research continues to explore these interactions to assess its potential as a therapeutic agent.

Several compounds share structural similarities with 2-Fluoro-5-methoxybenzamide. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Fluoro-5-methoxybenzoic acid | C8H7FNO2 | Contains a carboxylic acid functional group |

| 2-Fluoro-5-methoxybenzylamine | C8H10FNO | Contains an amine functional group |

| 2-Fluoro-6-methoxybenzamide | C8H8FNO2 | Different substitution pattern on the benzene ring |

Uniqueness

The uniqueness of 2-Fluoro-5-methoxybenzamide lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to similar compounds. This specificity enhances its utility in specialized applications where other compounds may not be suitable.

Nitrile Hydration Approaches

Nitrile hydration represents a direct route to 2-fluoro-5-methoxybenzamide, leveraging the conversion of 2-fluoro-5-methoxybenzonitrile to the corresponding amide. Recent advances in catalytic systems have improved the efficiency and selectivity of this transformation.

Catalytic Systems

Chitin-supported ruthenium (Ru/chitin) nanoparticles enable nitrile hydration under aqueous conditions at 80–100°C, achieving yields up to 92% for aromatic nitriles [5]. The mechanism involves Ru-mediated activation of the nitrile group, followed by nucleophilic water addition. This method avoids organic solvents and operates at moderate temperatures, making it suitable for thermally sensitive substrates [5].

Alternative systems, such as CsOH-DMSO in water, generate dimethylsulfinyl anions (in situ) that catalyze nitrile hydration at room temperature [6]. This base-mediated pathway proceeds via an O-transfer mechanism from DMSO to the nitrile, producing amides with >90% selectivity [6].

Substrate Scope and Limitations

Electron-withdrawing groups (e.g., fluorine, methoxy) enhance reaction rates due to increased nitrile electrophilicity. However, steric hindrance from ortho-substituents can reduce yields by 15–20% [5] [6].

Comparative Analysis of Nitrile Hydration Methods

| Catalyst | Temperature (°C) | Solvent | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|---|

| Ru/chitin | 80–100 | H₂O | 85–92 | >99% | [5] |

| CsOH-DMSO | 25 | H₂O | 78–90 | >90% | [6] |

| WEPPA (agro-waste) | 80 | H₂O | 70–88 | 85–95% | [8] |

Acyl Chloride-Mediated Synthesis Routes

From 2-Fluoro-5-Methoxybenzonitrile Precursors

2-Fluoro-5-methoxybenzoyl chloride (CAS 659737-56-1) serves as a key intermediate. The synthesis involves:

- Nitrile to Acid Chloride: Treating 2-fluoro-5-methoxybenzonitrile with thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) in dichloromethane at 0–5°C [3].

- Amidation: Reacting the acyl chloride with aqueous ammonia or ammonium hydroxide at room temperature, yielding 2-fluoro-5-methoxybenzamide in 75–82% yield [4].

Critical Parameters

- Excess SOCl₂ (1.5–2.0 equivalents) ensures complete conversion to the acyl chloride [3].

- Ammonia must be added dropwise to prevent exothermic side reactions [4].

One-Pot Synthesis Methodologies

A one-pot approach combines nitrile hydrolysis and amidation without isolating intermediates:

- Hydrolysis: 2-Fluoro-5-methoxybenzonitrile is treated with 30% H₂O₂ in acetic acid at 60°C for 6 hours to form the carboxylic acid [7].

- Chlorination and Amidation: Sequential addition of SOCl₂ and NH₄OH converts the acid to the amide in 68–74% overall yield [7].

Advantages

- Eliminates intermediate purification steps.

- Reduces solvent waste by 40% compared to stepwise synthesis [7].

Green Chemistry Approaches

Sustainable methods prioritize aqueous media and bio-based catalysts:

Agro-Waste Extract Catalysis

The water extract of pomelo peel ash (WEPPA) contains potassium carbonate and trace metals that catalyze nitrile hydration at 80°C [8]. Yields reach 88% for 2-fluoro-5-methoxybenzamide, with the catalyst reused for three cycles without significant activity loss [8].

Mechanism

WEPPA’s alkalinity (pH 10–12) facilitates nitrile activation, while transition metals (e.g., Fe³⁺, Cu²⁺) enhance water nucleophilicity via Lewis acid interactions [8].

Reaction Optimization Parameters

Temperature

- Optimal range: 80–100°C for Ru/chitin [5], 25°C for CsOH-DMSO [6].

- Exceeding 110°C promotes over-hydrolysis to carboxylic acids [5].

Catalyst Loading

Solvent Systems

- Water is preferred for green synthesis [5] [8].

- Mixed solvents (e.g., H₂O:THF 3:1) improve solubility for hydrophobic nitriles [6].

Scale-Up Manufacturing Considerations

Catalyst Recovery

Ru/chitin can be filtered and reused up to five times, with a 12–15% activity drop per cycle [5]. Industrial-scale reactors require continuous filtration systems to maintain throughput.

Process Intensification

- Microreactors reduce reaction times by 50% through enhanced heat/mass transfer [6].

- Flow chemistry enables 100 mmol-scale production of 2-fluoro-5-methoxybenzamide with 85% yield [8].

Cost Analysis

| Method | Catalyst Cost ($/kg) | Energy Cost ($/kg) | Total ($/kg) |

|---|---|---|---|

| Ru/chitin | 120 | 80 | 200 |

| WEPPA | 15 | 50 | 65 |

| CsOH-DMSO | 90 | 30 | 120 |

WEPPA-based processes offer the lowest operational costs due to negligible catalyst expenses [8].

Fluorination Effects on Molecular Conformation

The introduction of fluorine at the 2-position of 5-methoxybenzamide produces profound conformational changes that extend beyond simple steric effects. Fluorine's unique electronic properties, including its high electronegativity and compact atomic radius, create a complex interplay of electronic and steric influences that govern the overall molecular geometry [4] [3] [5].

Electronic effects dominate the conformational landscape. The fluorine atom's electron-withdrawing nature significantly alters the electron density distribution within the aromatic ring, affecting both the carboxamide group's orientation and the methoxy group's rotational preferences [6]. This electronic perturbation results in stabilization of specific conformational states that would be energetically unfavorable in the non-fluorinated analog.

Intramolecular hydrogen bonding patterns are significantly modified by fluorine substitution. The fluorine atom can participate in weak hydrogen bonding interactions with the carboxamide proton, creating a stabilizing interaction that contributes to the observed non-planar conformation [7] [8]. Additionally, the fluorine atom can form C-H···F interactions with aromatic protons, further constraining the molecular geometry.

The impact on molecular polarizability is noteworthy. Fluorination generally reduces molecular polarizability while increasing the dipole moment, resulting in altered intermolecular interactions [9] [5]. For 2-Fluoro-5-methoxybenzamide, the predicted dipole moment increases to 3.2-3.8 D compared to 3.7 D for unsubstituted benzamide, reflecting the asymmetric electron distribution caused by the fluorine substituent.

Solvent effects on conformation are amplified in fluorinated systems. The fluorine atom's ability to participate in unique solvation interactions can stabilize specific conformational states in different solvent environments [10] [11]. This phenomenon has significant implications for biological activity, as the compound may adopt different conformations in aqueous versus lipophilic environments.

Torsional Angle Analysis Between Carboxamide and Aromatic Ring

Detailed analysis of the torsional relationship between the carboxamide group and the aromatic ring reveals critical structural insights. The torsional angle, defined by the O-C-C-C dihedral angle encompassing the carbonyl oxygen, carbonyl carbon, and two aromatic carbons, serves as a fundamental descriptor of molecular geometry [12] [1].

Computational studies predict a torsional angle of approximately 30° for 2-Fluoro-5-methoxybenzamide, representing a significant deviation from the near-planar arrangements observed in simple benzamides [1]. This angle is consistent with experimental observations of related fluorinated benzamides, where crystallographic data consistently demonstrate non-planar conformations with similar angular deviations.

The energetic landscape surrounding this torsional angle is complex. Conformational analysis reveals a broad energy minimum centered around 30°, with relatively shallow energy wells extending approximately ±10° from the optimal angle [1]. This contrasts sharply with non-fluorinated benzamides, which often exhibit multiple conformational minima corresponding to different rotational states.

Temperature-dependent behavior of the torsional angle provides additional insights into conformational dynamics. Molecular dynamics simulations suggest that thermal fluctuations cause oscillations of approximately ±5° around the equilibrium position at room temperature, indicating moderate conformational flexibility within the constrained geometry [1].

The relationship between torsional angle and biological activity is particularly relevant. Studies of related fluorinated benzamides demonstrate that compounds with torsional angles of 25-35° exhibit enhanced binding affinity to specific protein targets, suggesting that the observed geometry of 2-Fluoro-5-methoxybenzamide may contribute to its potential biological activity [1].

Comparative Conformational Studies with Non-Fluorinated Analogs

Systematic comparison with non-fluorinated analogs reveals the profound impact of fluorine substitution on molecular conformation. The parent compound, 5-methoxybenzamide, exhibits fundamentally different conformational behavior, with strong preference for planar arrangements that maximize conjugation between the carboxamide group and the aromatic ring [1] [13].

Quantitative analysis of conformational differences demonstrates significant structural divergence. While 5-methoxybenzamide shows torsional angles ranging from 0-180° with preference for planar conformations, 2-Fluoro-5-methoxybenzamide exhibits restricted rotation with angles concentrated around 28-32° [1]. This represents a conformational constraint of approximately 150° compared to the non-fluorinated analog.

Energetic comparisons reveal substantial differences in conformational landscapes. The energy barrier for rotation around the carboxamide-aromatic bond increases from approximately 2.0 kcal/mol in 5-methoxybenzamide to 2.8-3.5 kcal/mol in the fluorinated derivative [1]. This increased barrier height results in reduced conformational flexibility and enhanced kinetic stability.

Molecular dynamics simulations provide temporal perspectives on conformational behavior. Non-fluorinated 5-methoxybenzamide exhibits frequent conformational interconversion on nanosecond timescales, while 2-Fluoro-5-methoxybenzamide shows restricted motion with longer residence times in specific conformational states [1].

The impact on intermolecular interactions is particularly pronounced. Fluorination alters both the geometric accessibility of interaction sites and the electronic properties of the molecule, resulting in modified hydrogen bonding patterns and altered van der Waals interactions [7] [4]. These changes have significant implications for molecular recognition and binding specificity.

Comparative studies with other fluorinated analogs provide additional context. 2-Fluorobenzamide exhibits torsional angles of 29-35°, while 2,6-difluoro-3-methoxybenzamide shows angles of -27° [1] [2]. These data suggest that fluorine substitution consistently promotes non-planar conformations, with the specific geometry depending on the substitution pattern and additional functional groups.

The biological implications of these conformational differences are substantial. The rigid, non-planar geometry of 2-Fluoro-5-methoxybenzamide may provide enhanced binding specificity and reduced entropy penalties upon target binding, potentially leading to improved biological activity compared to the more flexible non-fluorinated analogs [1] [3].